molecular formula C17H39NO B1599844 Tetrabutylammoniummethoxide CAS No. 34851-41-7

Tetrabutylammoniummethoxide

Cat. No.: B1599844
CAS No.: 34851-41-7
M. Wt: 273.5 g/mol
InChI Key: HPVRLMGCBINLBH-UHFFFAOYSA-N
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Description

Tetrabutylammoniummethoxide is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N(OCH3). It is commonly used as a strong base and nucleophile in organic synthesis. This compound is typically available as a solution in methanol and is known for its high reactivity and solubility in polar solvents such as methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammoniummethoxide can be synthesized through the reaction of tetrabutylammonium iodide with methanol in the presence of silver oxide. The process involves mixing 40 grams of tetrabutylammonium iodide in 90 milliliters of dry methanol, followed by the addition of 20 grams of finely powdered silver oxide. The mixture is shaken vigorously for an hour, and the supernatant liquid is tested for iodides. If iodides are present, additional silver oxide is added, and the mixture is shaken until no iodides remain. The mixture is then filtered, and the filtrate is washed with toluene to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is produced by blending potassium hydroxide and methanol, followed by the addition of tetrabutylammonium bromide. The mixture is heated and refluxed, then cooled and crystallized to obtain the final product. This method improves the yield and meets market demands .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammoniummethoxide undergoes various types of chemical reactions, including:

    Substitution Reactions: It acts as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.

    Deprotonation Reactions: It is used to deprotonate weak acids, forming corresponding anions.

    Elimination Reactions: It can facilitate elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, esters, and weak acids. Reactions are typically carried out in polar solvents such as methanol or ethanol, under mild to moderate temperatures .

Major Products

The major products formed from reactions involving this compound include substituted organic compounds, deprotonated anions, and alkenes, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Tetrabutylammoniummethoxide has a wide range of applications in scientific research, including:

Mechanism of Action

Tetrabutylammoniummethoxide exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate weak acids, forming corresponding anions, and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved include the formation of stable anions and the replacement of leaving groups in organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammoniummethoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and substitution reactions. Its solubility in polar solvents and availability as a solution in methanol further enhance its utility in various chemical processes .

Properties

IUPAC Name

methanolate;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRLMGCBINLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463103
Record name Tetrabutylammonium methoxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34851-41-7
Record name Tetrabutylammonium methoxide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium methoxide solution, 20% in methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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